4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is an organic compound with a complex structure that includes a benzamide core, an ethyl group, and a cyclopentyl moiety linked through a hydroxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate cyclopentylmethylamine, which is then reacted with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide. The hydroxyethoxy group can be introduced through a subsequent reaction with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(cyclopentylmethyl)benzamide: Lacks the hydroxyethoxy group, which may affect its solubility and biological activity.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Lacks the ethyl group on the benzene ring, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is unique due to the presence of both the ethyl group and the hydroxyethoxy chain, which can significantly impact its chemical properties and potential applications. The combination of these functional groups may enhance its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-ethyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-14-5-7-15(8-6-14)16(20)18-13-17(21-12-11-19)9-3-4-10-17/h5-8,19H,2-4,9-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOOBVFWBBKTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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